4-(3-Bromophenoxy)pyridine
Overview
Description
“4-(3-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenoxy)pyridine” consists of a pyridine ring attached to a bromophenoxy group . The average mass of the molecule is 250.091 Da, and the monoisotopic mass is 248.978912 Da .Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)pyridine” is a liquid at room temperature . It has a melting point of 33-35°C .Scientific Research Applications
Organic Synthesis and Drug Discovery : 4-Bromothieno[2,3-b]pyridine, a compound related to 4-(3-Bromophenoxy)pyridine, has been synthesized with high selectivity and yield. This compound serves as a versatile building block in drug discovery research, demonstrating its utility in creating diverse chemical structures (Lucas et al., 2015).
Bromination Studies : The role of pyridine in the bromination of p-bromophenol has been explored, revealing insights into the reaction mechanisms and the influence of pyridine in the process (Somaskandan et al., 1971).
Crystal Structure Analysis : The study of the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which is structurally similar to 4-(3-Bromophenoxy)pyridine, helps in understanding the molecular configuration and potential applications in material science (Ouari, 2015).
Environmental Science : A study on the removal of pyridine derivatives from wastewater streams addresses the environmental importance of treating such compounds due to their toxicity and poor biodegradability. The research proposes using solvent impregnated resins for the effective removal of pyridine derivatives from aqueous streams (Bokhove et al., 2012).
Material Sciences : The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases reveal the potential of pyridine derivatives in electronic, opto-electronic, and photovoltaic applications (Kaya et al., 2010).
Antioxidant Properties : A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 4-(3-Bromophenoxy)pyridine, reports significant antioxidant properties, indicating their potential use in pharmacological applications (Wijtmans et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-(3-bromophenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNYMCOXXOGSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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